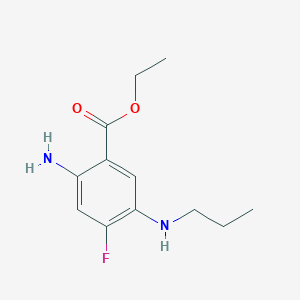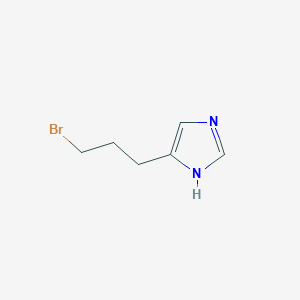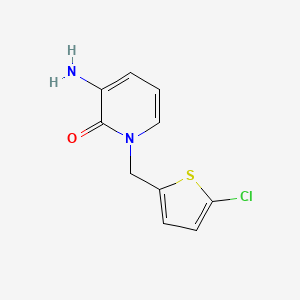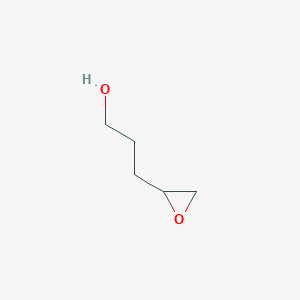
Oxirane, 3-hydroxypropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(oxiran-2-yl)propan-1-ol: is an organic compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Alcohol: One common method for synthesizing 3-(oxiran-2-yl)propan-1-ol involves the epoxidation of allyl alcohol using peracids such as peracetic acid or m-chloroperbenzoic acid (mCPBA).
Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.
Industrial Production Methods: Industrial production methods for 3-(oxiran-2-yl)propan-1-ol are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(oxiran-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, mild acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles such as NaOH, HCl, NH₃, under varying temperatures and solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Halohydrins, amino alcohols, ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(oxiran-2-yl)propan-1-ol is used as a building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through ring-opening reactions and other transformations .
Biology and Medicine: For instance, oxirane-containing compounds are explored for their biological activity and potential therapeutic uses .
Industry: In the industrial sector, 3-(oxiran-2-yl)propan-1-ol is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties .
Wirkmechanismus
The mechanism of action of 3-(oxiran-2-yl)propan-1-ol primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including ring-opening and substitution reactions .
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various products.
Oxidation and Reduction Pathways: The hydroxyl group and the oxirane ring can undergo oxidation and reduction, respectively, leading to a variety of functionalized products.
Vergleich Mit ähnlichen Verbindungen
1,2-Epoxypropane (Propylene Oxide): Similar in structure but lacks the hydroxyl group.
2-(oxiran-2-yl)ethanol: Similar structure with a shorter carbon chain.
3-(oxiran-2-yl)butan-1-ol: Similar structure with an additional carbon in the chain.
Uniqueness: 3-(oxiran-2-yl)propan-1-ol is unique due to the presence of both an oxirane ring and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
21915-56-0 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2 |
InChI-Schlüssel |
SOGGLVJYVOCYTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


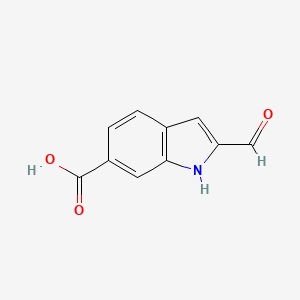
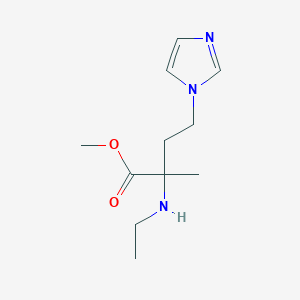
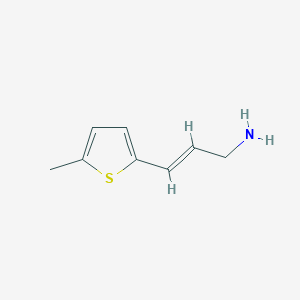
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)




![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

